1-Isocyanato-1-(propan-2-yl)cyclohexane

Organic Synthesis Reaction Kinetics Steric Effects

1-Isocyanato-1-(propan-2-yl)cyclohexane (CAS 90977-96-1) is a cycloaliphatic monoisocyanate with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol. The compound features a sterically hindered tertiary isocyanate group directly attached to a cyclohexane ring that also bears an isopropyl substituent.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 90977-96-1
Cat. No. B13947344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isocyanato-1-(propan-2-yl)cyclohexane
CAS90977-96-1
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC(C)C1(CCCCC1)N=C=O
InChIInChI=1S/C10H17NO/c1-9(2)10(11-8-12)6-4-3-5-7-10/h9H,3-7H2,1-2H3
InChIKeyPHFOIBAZFYYSLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-Isocyanato-1-(propan-2-yl)cyclohexane (CAS 90977-96-1): A Cycloaliphatic Isocyanate Building Block


1-Isocyanato-1-(propan-2-yl)cyclohexane (CAS 90977-96-1) is a cycloaliphatic monoisocyanate with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . The compound features a sterically hindered tertiary isocyanate group directly attached to a cyclohexane ring that also bears an isopropyl substituent . This structural motif places it within the class of cycloaliphatic isocyanates, which are valued for their use in polyurethane and polyurea synthesis, offering a balance of reactivity and conformational rigidity . Unlike linear alkyl isocyanates, the cyclic backbone imparts distinct solubility and thermal properties, making it a candidate for specialized polymer and small-molecule applications .

Structural motif
Sterically hindered tertiary isocyanate on a cycloaliphatic ring
Reactivity context
Predicted lower reactivity supports controlled addition or latent curing studies
Application scope
Polyurethane/polyurea synthesis and steric-effect model studies

Why Generic Substitution Fails for 1-Isocyanato-1-(propan-2-yl)cyclohexane: The Risk of In-Class Substitution


A critical assessment reveals that no publicly available head-to-head quantitative evidence exists to demonstrate a measurable performance difference between 1-Isocyanato-1-(propan-2-yl)cyclohexane and its closest structural analogs, such as cyclohexyl isocyanate or 4-isopropylcyclohexyl isocyanate. Therefore, any claim of differentiation must be treated as unverified. The risk of generic substitution lies not in proven performance gaps but in the unknown. Without comparative data on reactivity ratios, selectivity in nucleophilic additions, or the physical properties of derived polymers, a procurement decision based on a generic 'in-class' substitution is speculative. An unvalidated substitution carries the risk of introducing uncontrolled variables into a synthetic pathway or formulation, potentially leading to out-of-specification products, batch failures, and costly rework. The evidence below is presented with full transparency regarding this limitation and serves as a framework for the comparative studies that are urgently needed.

Reactivity profiles unmeasured
No comparative kinetic data exist for tertiary vs primary/secondary cyclohexyl isocyanates; substitution may alter reaction selectivity.
Polymer property gaps unknown
Derived polyurethane or polyurea thermomechanical profiles have not been mapped against less hindered analogs.
Stability and shelf-life uncertain
Moisture sensitivity predictions are class-level; actual storage stability may differ from generic cyclohexyl isocyanates.

Quantitative Differentiation Evidence for 1-Isocyanato-1-(propan-2-yl)cyclohexane: A Critical Appraisal


Steric Hindrance at the Tertiary Isocyanate Center vs. Primary and Secondary Monoisocyanates

The isocyanate group in 1-Isocyanato-1-(propan-2-yl)cyclohexane is directly attached to a fully substituted tertiary carbon (C1 of cyclohexane), creating the highest degree of steric hindrance among common cyclohexyl monoisocyanates. This structural feature is expected to result in slower reaction rates with nucleophiles compared to a primary isocyanate (e.g., cyclohexylmethyl isocyanate) or a secondary isocyanate (e.g., cyclohexyl isocyanate), based on the well-established class-level inference that tertiary alkyl isocyanates are less reactive than secondary and primary ones [1]. However, no quantitative kinetic data (e.g., k_rel values) are available for this specific compound.

Steric Hindrance
Class-level inference
Tertiary NCO predicted to be the least reactive among cyclohexyl monoisocyanates based on Taft-Ingold principle; no experimental k_rel available.
Slower reaction rate context
Not quantified; requires kinetic validation
Organic Synthesis Reaction Kinetics Steric Effects

Hydrolytic Stability Potential from Steric Shielding

The geminal isopropyl and cyclohexyl groups adjacent to the isocyanate function create a hydrophobic, sterically congested environment. By analogy with other sterically hindered isocyanates, this may confer enhanced resistance to adventitious moisture during storage and handling compared to less hindered analogs like cyclohexyl isocyanate [1]. No quantitative data (e.g., % NCO retention after 24 h at 50% RH) is available.

Hydrolytic Stability
Class-level inference
Geminal isopropyl and cyclohexyl groups may provide steric shielding; predicted lower moisture sensitivity compared to cyclohexyl isocyanate (no quantitative %NCO retention data).
May support longer pot life
Not measured; must be verified experimentally
Polymer Chemistry Hydrolytic Stability Moisture Sensitivity

Application Scenarios for 1-Isocyanato-1-(propan-2-yl)cyclohexane Based on Structural Attributes


Synthesis of Model Hindered Urea Derivatives for Steric Effect Studies

The unique tertiary isocyanate center of 1-Isocyanato-1-(propan-2-yl)cyclohexane makes it a candidate for preparing a homologous series of sterically differentiated ureas. A research group could react this compound, along with the primary and secondary cyclohexyl isocyanate analogs, with a panel of amines to systematically map the influence of substrate sterics on urea bond formation kinetics and conformational stability [1]. Such a study would quantify the relative reactivity of the tertiary isocyanate, directly addressing the current evidence gap.

Latent Hardener in One-Component Polyurethane Formulations

The predicted lower moisture sensitivity and slower reaction rate of this hindered isocyanate position it as a potential latent hardener in one-component, moisture-cure polyurethane coatings or adhesives [1]. The tertiary isocyanate group would remain inactive during storage but could be activated by heat or catalysis, providing a longer shelf life than formulations based on cyclohexyl isocyanate. However, comparative shelf-life studies under controlled humidity and temperature are required before procurement.

Blocked Isocyanate for Coil Coating Primers Requiring High Deblocking Temperatures

The steric hindrance around the isocyanate group may result in a higher deblocking temperature when this compound is derivatized with common blocking agents (e.g., ε-caprolactam, methyl ethyl ketoxime) compared to less hindered isocyanates [1]. This property would be exploited in high-bake coil coating primers where the isocyanate must remain inert during processing and only unblock at elevated cure temperatures, offering a potential advantage over conventional blocked isocyanates.

Application
Selection Property
Validation Focus
Model hindered urea synthesis
Tertiary isocyanate steric profile
Kinetic comparison vs primary/secondary cyclohexyl analogs
Latent hardener in 1K PU
Predicted lower moisture sensitivity
Shelf-life and latency under controlled humidity
Blocked isocyanate for high-bake coatings
Potential higher deblocking temperature
Deblocking profile relative to less hindered blocked isocyanates
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